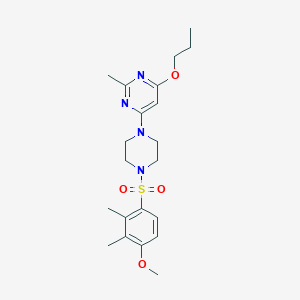

4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a pyrimidine derivative featuring a sulfonylated piperazine moiety. The compound’s structure includes a pyrimidine core substituted with a methyl group at position 2, a propoxy group at position 6, and a piperazine ring at position 2. The piperazine is further modified with a 4-methoxy-2,3-dimethylphenyl sulfonyl group, which likely enhances its pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name |

4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4S/c1-6-13-29-21-14-20(22-17(4)23-21)24-9-11-25(12-10-24)30(26,27)19-8-7-18(28-5)15(2)16(19)3/h7-8,14H,6,9-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLKMHSAUXNQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Introduction of the sulfonyl group: This step often involves the reaction of the pyrimidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Attachment of the piperazine ring: The final step may involve the nucleophilic substitution of the sulfonyl intermediate with piperazine under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonyl piperazine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Key Structural Differences :

- Core Heterocycle: The target compound uses a pyrimidine core, while others feature thieno[2,3-d]pyrimidine (e.g., ) or pyridazinone (e.g., ).

- Substituents : The 4-methoxy-2,3-dimethylphenyl sulfonyl group in the target compound contrasts with halogenated (e.g., Cl, F in ) or trifluoromethyl () substituents in analogs. Methoxy and methyl groups may reduce toxicity compared to halogens .

- Synthetic Routes: Piperazine sulfonylation is a common step (as in ), but thieno-pyrimidine derivatives require additional cyclization steps .

Pharmacological and Physicochemical Comparisons

Key Findings :

- Anticancer Activity: Pyridazinone derivatives () show potent activity (IC50: 1–10 μM) but carry gastrointestinal toxicity risks. The target compound’s propoxy group may mitigate such issues by enhancing solubility and reducing nonspecific binding .

- CNS Targeting: Thieno-pyrimidine analogs () exhibit high lipophilicity (LogP ~4.5), favoring blood-brain barrier penetration, but the target compound’s methoxy and methyl groups may limit CNS activity.

- Metabolic Stability : Methylsulfanyl groups (as in ) increase metabolic susceptibility compared to sulfonyl groups in the target compound, which are more resistant to oxidation .

Physicochemical and Spectroscopic Data

Insights :

- IP-7 () demonstrates balanced spectroscopic properties, suggesting the target compound may benefit from similar characterization.

Biological Activity

The compound 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine , with CAS number 946233-20-1 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 434.6 g/mol . The structure includes a pyrimidine core substituted with a piperazine moiety and a methoxy-substituted aromatic ring, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have been shown to possess moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Potential

Studies have demonstrated that related compounds can exert antiproliferative effects on cancer cell lines. For example, derivatives tested against A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines showed promising results, suggesting that the presence of the piperazine and pyrimidine structures may enhance cytotoxicity against these cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Interaction : Some derivatives interact with neurotransmitter receptors, which could explain their neuropharmacological effects observed in preliminary studies.

Case Studies and Research Findings

A variety of studies have explored the biological potential of similar compounds:

- Antimicrobial Screening : A study published in the Journal of Korean Chemical Society reported that several piperazine derivatives exhibited varying degrees of antimicrobial activity, with some compounds showing effectiveness comparable to established antibiotics .

- Antiproliferative Studies : Research published in PubMed highlighted the synthesis and testing of benzoxathiazine derivatives, revealing significant antiproliferative activity against cancer cell lines, indicating that modifications on the piperazine structure can lead to enhanced efficacy .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that specific substitutions on the piperazine and pyrimidine rings can dramatically influence biological activity, guiding future synthetic efforts toward more potent analogs.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | Moderate inhibition |

| Compound B | Antiproliferative | A-549 (Lung Cancer) | IC50 = 15 µM |

| Compound C | Enzyme Inhibition | Various | Significant inhibition |

Q & A

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling sulfonylpiperazine intermediates with substituted pyrimidine precursors. For optimization, reaction parameters such as temperature (e.g., reflux conditions), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) should be systematically varied. Purity can be monitored using HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) to track byproduct formation . Kinetic studies of hydrolysis under varying pH (e.g., 1.0–10.0) and temperatures (25–60°C) can inform stability-driven adjustments to synthesis protocols .

Q. Which analytical techniques are validated for purity assessment and structural confirmation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array detection is recommended for purity evaluation, using a gradient elution system (e.g., acetonitrile/0.1% trifluoroacetic acid). Thin-layer chromatography (TLC) on silica gel plates (e.g., ethyl acetate/hexane, 3:7) provides rapid preliminary purity checks . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (as in piperazinone analogs) resolves stereochemical ambiguities .

Q. How is the compound’s stability assessed under different storage conditions?

- Methodological Answer : Accelerated stability studies should be conducted using International Council for Harmonisation (ICH) guidelines (e.g., 40°C/75% relative humidity for 6 months). Samples are analyzed via HPLC for degradation products, with kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Hydrolysis rates in aqueous buffers (pH 1.2–9.0) at 37°C can identify pH-sensitive functional groups (e.g., sulfonyl or propoxy moieties) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported kinetic data (e.g., hydrolysis rate constants)?

- Methodological Answer : Contradictions may arise from solvent polarity, ionic strength, or temperature calibration discrepancies. Replicate studies under strictly controlled conditions (e.g., degassed buffers, inert atmosphere) are critical. Use a multi-method approach: UV-spectrophotometry for real-time kinetics, HPLC for product quantification, and mass spectrometry to identify degradation pathways. Statistical tools (e.g., ANOVA) can assess inter-laboratory variability .

Q. What strategies are recommended for impurity profiling and control during synthesis?

- Methodological Answer : Impurity identification requires spiking studies with reference standards (e.g., 4-phenylpiperazine derivatives) and LC-MS/MS analysis. Process-related impurities (e.g., unreacted sulfonyl intermediates) can be minimized by optimizing reaction stoichiometry and purification steps (e.g., column chromatography with silica gel). For pharmacopeial compliance, follow ICH Q3A/B guidelines, specifying thresholds for unknown impurities (<0.10%) .

Q. How can in silico methods predict the compound’s interaction with biological targets, and how are these predictions validated?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins (e.g., kinases or GPCRs) identifies potential binding modes. Pharmacophore modeling (e.g., Phase) prioritizes structural modifications for enhanced affinity. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Cross-reference with structurally related compounds (e.g., pyrimidine analogs with proven activity) .

Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) of analogs?

- Methodological Answer : Employ a split-plot factorial design to systematically vary substituents (e.g., methoxy vs. ethoxy groups, piperazine vs. piperidine rings). Synthesize analogs via parallel synthesis (e.g., microwave-assisted reactions) and screen for biological activity (e.g., IC₅₀ in cell-based assays). Multivariate analysis (e.g., principal component analysis) correlates structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.